molecular formula C18H12N2O2 B146027 4-(1H-Perimidin-2-yl)benzoic acid CAS No. 138278-89-4

4-(1H-Perimidin-2-yl)benzoic acid

Cat. No.: B146027
CAS No.: 138278-89-4
M. Wt: 288.3 g/mol
InChI Key: PJLAQXDJHWXDNA-UHFFFAOYSA-N
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Description

4-(1H-Perimidin-2-yl)benzoic acid is a benzoic acid derivative featuring a perimidine moiety fused to the aromatic ring. Perimidine, a bicyclic heterocycle containing two nitrogen atoms, confers unique electronic and steric properties to the compound.

Properties

IUPAC Name

4-(1H-perimidin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-18(22)13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLAQXDJHWXDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Perimidin-2-yl)benzoic acid typically involves the cyclocondensation reaction of 1,8-diaminonaphthalene with a carboxylic acid derivative. One common method is the reaction of 1,8-diaminonaphthalene with 4-carboxybenzaldehyde under acidic conditions, followed by oxidation to yield the desired product. The reaction conditions often include the use of glacial acetic acid as a solvent and heating at elevated temperatures (e.g., 120°C) under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and scalability. Catalysts such as metal complexes or ionic liquids may be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Perimidin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The perimidinyl group can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents (e.g., dichloromethane).

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 4-(1H-perimidin-2-yl)benzoic acid exhibit significant anticancer properties. For instance, a study identified related compounds as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in various cancers. The compound demonstrated an IC50 value of 8.34 ± 1.07 μM, indicating its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties
The compound has been investigated for its antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of certain pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.

Drug Discovery
this compound is being explored for its interactions with biological targets relevant to drug discovery. Its structural features allow it to act as a ligand in coordination chemistry, which is crucial for designing new drugs targeting specific proteins.

Biological Research

Enzyme Inhibition Studies
The compound's ability to inhibit enzymes such as PTP1B has been a focal point in biological research. The structure-activity relationship (SAR) studies have shown that modifications to the perimidine moiety can enhance inhibitory activity against this enzyme, suggesting pathways for optimizing drug candidates .

Neuroprotective Effects
Some derivatives have shown promise in neuroprotective studies, particularly in models of neurodegenerative diseases. The mechanism often involves the modulation of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .

Material Science

Dyes and Pigments
The compound is also utilized in the production of dyes and pigments due to its chromophoric properties. Its ability to absorb light at specific wavelengths makes it suitable for applications in textiles and coatings.

Case Studies

Study Focus Findings Reference
Anticancer ActivityIdentified as a PTP1B inhibitor with IC50 = 8.34 ± 1.07 μM
Antimicrobial PropertiesExhibited growth inhibition against pathogenic microbes
Enzyme InhibitionModifications to the structure improved activity against PTP1B
Neuroprotective EffectsPotential modulation of AChE relevant to Alzheimer's disease
Industrial ApplicationsUsed in the formulation of dyes and pigments due to its light absorption characteristics

Mechanism of Action

The mechanism of action of 4-(1H-Perimidin-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The perimidinyl group can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The benzoic acid moiety can participate in additional interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(1H-Perimidin-2-yl)benzoic acid with analogous benzoic acid derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Functional Group Variations
Compound Name Substituent Group Molecular Formula Key Functional Features Reference
4-[(5-Arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic acid Thiazolidinone, arylidene Varies Competitive LMWPTP inhibitors (IC50: sub-µM)
3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid Pyridylpyrimidine, sulfanylmethyl C17H13N3O2S Hydrogen bonding via sulfanyl group
4-({4-[(2-Cyanophenyl)amino]pyrimidin-2-yl}amino)benzoic acid Cyanophenyl, pyrimidinylamino C18H13N5O2 Dual amino groups for enhanced solubility
4-(1H-Imidazol-4-yl)-2-methyl-benzoic acid Imidazole, methyl C11H10N2O2 Acidic imidazole for pH-dependent activity

Key Observations :

  • Thiazolidinone derivatives (e.g., ) exhibit potent inhibition of low-molecular-weight protein tyrosine phosphatase (LMWPTP) with sub-µM IC50 values, attributed to the thiazolidinone ring’s ability to mimic phosphate groups .
  • Sulfanylmethyl-substituted compounds (e.g., ) leverage sulfur’s polarizability for enhanced intermolecular interactions, critical for crystal packing and solubility .
  • Cyanophenylamino groups () improve solubility and binding affinity through hydrogen bonding via the cyano and amino moieties .
Physicochemical Properties
  • Solubility and Extraction : Benzoic acid derivatives with hydrophobic substituents (e.g., aryl groups) exhibit higher distribution coefficients (m), enabling rapid extraction in emulsion liquid membranes (e.g., 98% extraction for benzoic acid in <5 minutes ).
  • Hydrogen Bonding: Substituents like sulfanyl () and amino () groups enhance crystal lattice stability via N–H···O and S–H···O interactions .
Molecular Geometry
  • Dihedral Angles: In pyrimidine derivatives (e.g., ), non-planar conformations (dihedral angles up to 69.57°) between aromatic rings influence binding pocket compatibility .
  • Bond Lengths : Conjugation in heterocycles (e.g., C–N distances of 1.322–1.408 Å in ) suggests partial double-bond character, affecting rigidity and target binding .

Biological Activity

4-(1H-Perimidin-2-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Chemical Name : this compound
  • CAS Number : 138278-89-4
  • Molecular Formula : C15H12N2O2
  • Molecular Weight : 252.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to influence several pathways:

  • Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Protein Interaction : In silico studies indicate that this compound can bind to specific proteins involved in cellular signaling pathways, which may contribute to its biological effects.

Antiproliferative Activity

A study evaluating a series of benzoic acid derivatives, including this compound, reported IC50 values that reflect its potency against cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundHepG215.2
A54912.8

These values indicate that the compound is effective at relatively low concentrations, suggesting strong potential for further development as an anticancer agent .

Antimicrobial Activity

Research has indicated that derivatives of benzoic acid can exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Evaluation

In a controlled laboratory setting, the effects of this compound were assessed on HepG2 and A549 cell lines. Treatments were administered at varying concentrations over a period of 48 hours. Results demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.

Case Study 2: Antimicrobial Testing

A preliminary screening for antimicrobial activity was conducted using disk diffusion methods against common pathogens. The results indicated zones of inhibition ranging from 10 to 15 mm for certain bacterial strains, suggesting moderate antimicrobial efficacy .

Q & A

Q. What are the recommended methods for synthesizing 4-(1H-Perimidin-2-yl)benzoic acid in a laboratory setting?

A multi-step organic synthesis approach is typically employed, involving condensation reactions between perimidine precursors and benzoic acid derivatives. Critical steps include:

  • Intermediate purification : Use recrystallization or column chromatography to isolate intermediates (e.g., benzonitrile derivatives) .
  • Acid functionalization : Hydrolysis of nitrile groups to carboxylic acids under controlled acidic or basic conditions .
  • Validation : Confirm reaction progress via thin-layer chromatography (TLC) and intermediate characterization by NMR .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Key techniques include:

  • X-ray crystallography : Resolves molecular geometry, bond lengths, and dihedral angles (e.g., deviations from planarity in heterocyclic systems) .
  • NMR spectroscopy : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms functional groups .
  • FT-IR spectroscopy : Detects characteristic absorptions (e.g., C=O stretching at ~1650 cm⁻¹, NH₂ at ~3260 cm⁻¹) .
  • Elemental analysis : Validates purity and stoichiometry .

Q. How can researchers determine the acid dissociation constant (pKa) of this compound to understand its reactivity?

Use potentiometric titration with a pH meter or UV-Vis spectroscopy to monitor shifts in absorbance at varying pH levels. Key considerations:

  • Prepare buffered solutions across a pH range (2–12).
  • Correlate protonation states with spectral changes (e.g., λmax shifts for the carboxylic acid group) .

Advanced Research Questions

Q. How should researchers address contradictory data between computational predictions and experimental results regarding the stability of this compound derivatives?

  • Cross-validation : Compare computational models (e.g., DFT calculations) with experimental data from X-ray crystallography and NMR to identify discrepancies in bond angles or conjugation effects .
  • Environmental controls : Assess solvent effects, temperature, and crystallographic packing forces that may influence stability .
  • Statistical analysis : Apply multivariate regression to isolate variables affecting experimental outcomes .

Q. What experimental design considerations are critical when investigating the biological activity of this compound in enzyme inhibition studies?

  • Dose-response assays : Use a gradient of compound concentrations (e.g., 0.1–100 μM) to establish IC₅₀ values .
  • Control groups : Include positive controls (known inhibitors) and negative controls (DMSO/vehicle) to validate assay conditions .
  • Kinetic analysis : Monitor enzyme activity via fluorescence or colorimetric readouts (e.g., NADH depletion for dehydrogenases) .

Q. What advanced techniques are recommended for analyzing the surface adsorption behavior of this compound in environmental chemistry applications?

  • Microspectroscopic imaging : Utilize AFM-IR or Raman microscopy to map adsorption sites and molecular orientation on surfaces .
  • Adsorption isotherms : Apply Langmuir or Freundlich models to quantify binding affinity and monolayer capacity .
  • Surface reactivity studies : Expose adsorbed layers to oxidants (e.g., ozone) and track degradation pathways via mass spectrometry .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for nitrile hydrolysis to avoid side reactions .
  • Crystallography : Optimize crystal growth using slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) .
  • Biological assays : Pre-solubilize compounds in DMSO (<1% v/v) to minimize cytotoxicity artifacts .

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